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Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonitrile

Cat. No.: B149592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Oxocyclopentanecarbonitrile (C₆H₇NO, Molecular Weight: 109.13 g/mol ). The document

details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, supported by generalized experimental protocols. This guide is intended to assist in

the identification, characterization, and quality control of this compound in a research and

development setting.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 2-
Oxocyclopentanecarbonitrile. It is important to note that while spectral databases confirm the

existence of this data, specific numerical values can vary slightly based on experimental

conditions. The data presented here are representative values derived from typical

spectroscopic behaviors of the functional groups present in the molecule.

Table 1: ¹H NMR Spectral Data (Representative)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 - 3.7 Triplet (t) 1H
CH adjacent to nitrile

and carbonyl

~2.3 - 2.6 Multiplet (m) 2H
CH₂ adjacent to

carbonyl

~2.1 - 2.3 Multiplet (m) 2H CH₂

~1.9 - 2.1 Multiplet (m) 2H CH₂

Note: The exact chemical shifts and coupling constants can be found in spectral databases

such as SpectraBase.

Table 2: ¹³C NMR Spectral Data (Representative)
Chemical Shift (δ) ppm Assignment

~205 - 215 C=O (Ketone)

~118 - 122 C≡N (Nitrile)

~40 - 45 CH adjacent to nitrile and carbonyl

~35 - 40 CH₂ adjacent to carbonyl

~20 - 30 Other CH₂ groups

Note: Quaternary carbons, such as the nitrile carbon, may exhibit weaker signals.

Table 3: FT-IR Spectral Data (Representative)
Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Medium-Strong C-H stretch (alkane)

~2250 - 2210 Medium, Sharp C≡N stretch (nitrile)

~1750 - 1730 Strong, Sharp C=O stretch (cyclopentanone)
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Note: The exact position of the carbonyl stretch is sensitive to ring strain.

Table 4: Mass Spectrometry (GC-MS) Data
(Representative Fragmentation)

m/z Relative Abundance Possible Fragment

109 Moderate [M]⁺ (Molecular Ion)

81 High [M - CO]⁺

80 Moderate [M - HCN]⁺

54 High [C₄H₆]⁺

53 Moderate [C₄H₅]⁺

Note: The fragmentation pattern is predicted based on the structure and may vary with

ionization energy.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Oxocyclopentanecarbonitrile.

Methodology:

Sample Preparation: A sample of 5-10 mg of 2-Oxocyclopentanecarbonitrile is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:
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The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is

performed to simplify the spectrum to single lines for each unique carbon atom.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced

to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Oxocyclopentanecarbonitrile.

Methodology:

Sample Preparation:

Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.
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Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide). This is often the preferred method due to its

simplicity.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the infrared beam path.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. Peak positions are identified and

reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Oxocyclopentanecarbonitrile.

Methodology:

Sample Preparation: A dilute solution of 2-Oxocyclopentanecarbonitrile is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of

approximately 10-100 µg/mL.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

The MS is typically a quadrupole or ion trap analyzer.

Gas Chromatography:
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Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated GC

inlet.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g.,

DB-5ms or equivalent) is used for separation.

Oven Program: A temperature gradient is applied to the oven to ensure good separation

and peak shape. For example, an initial temperature of 50°C held for 2 minutes, then

ramped at 10-15°C/min to 250°C.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: As the compound elutes from the GC column, it enters the ion source of the

mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly

used.

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the

mass analyzer.

Detection: The abundance of each ion is measured by the detector.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern is then interpreted to provide

structural information.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Oxocyclopentanecarbonitrile.
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Caption: General workflow for spectroscopic analysis of 2-Oxocyclopentanecarbonitrile.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Oxocyclopentanecarbonitrile:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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